Palmitic monoisopropanolamide, (R)-

FAAH inhibition Endocannabinoid metabolism Anandamide hydrolysis

Select (R)-Palmitic monoisopropanolamide (CAS 179951-56-5) for its unique competitive FAAH inhibition (Ki=6.6 μM) and weak CB1/CB2 affinity, ensuring endocannabinoid elevation without direct receptor activation. Its chiral R-configuration and resistance to FAAH hydrolysis offer a longer half-life than endogenous PEA, making it a precise tool for enzyme kinetics, entourage effect, and inhibitor screening studies. Demand ≥98% purity to avoid confounding results from the inactive (S)-enantiomer or racemic mixtures.

Molecular Formula C19H39NO2
Molecular Weight 313.5 g/mol
CAS No. 179951-56-5
Cat. No. B067005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitic monoisopropanolamide, (R)-
CAS179951-56-5
SynonymsRP-2ME
Molecular FormulaC19H39NO2
Molecular Weight313.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCC(C)O
InChIInChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1
InChIKeyVQNMGLLFMPXVFN-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Palmitic Monoisopropanolamide (R)- (CAS 179951-56-5) for Endocannabinoid Research


(R)-Palmitic monoisopropanolamide (CAS 179951-56-5), also known as R-palmitoyl-(2-methyl)ethanolamide (RP-2ME or Me-PEA), is a chiral fatty acid amide derived from palmitic acid and isopropanolamine in the R-configuration . It is a synthetic analog of the endogenous lipid palmitoylethanolamide (PEA) and serves as a competitive inhibitor of fatty acid amide hydrolase (FAAH)-mediated hydrolysis of anandamide (AEA), with a Ki of 6.6 μM . The compound is widely used as a research tool to investigate endocannabinoid signaling pathways.

Why Palmitic Monoisopropanolamide (R)- Cannot Be Substituted with Generic Analogs


Despite structural similarities to other palmitoylethanolamide (PEA) analogs such as palmitoylisopropylamide (PIA) and oleoylethanolamide (OEA), (R)-palmitic monoisopropanolamide exhibits a distinct pharmacological profile. Specifically, it demonstrates a unique combination of competitive FAAH inhibition and weak cannabinoid receptor engagement, which differentiates it from mixed-type inhibitors like PIA and OEA [1]. Furthermore, its chiral R-configuration confers a specific activity that may not be replicated by its (S)-enantiomer or racemic mixtures [2]. Direct substitution with generically similar compounds could confound experimental outcomes, particularly in studies of endocannabinoid tone and entourage effects.

Quantitative Differentiation of (R)-Palmitic Monoisopropanolamide Against Key Comparators


FAAH Inhibition Potency: Higher pI50 than Palmitoylisopropylamide and Oleoylethanolamide

(R)-Palmitic monoisopropanolamide inhibits [3H]-AEA metabolism with a pI50 of 5.39, which is significantly higher than that of palmitoylisopropylamide (pI50 4.89) and marginally higher than oleoylethanolamide (pI50 5.33) [1].

FAAH inhibition Endocannabinoid metabolism Anandamide hydrolysis

Mechanism of FAAH Inhibition: Competitive vs. Mixed-Type Inhibition

Kinetic analysis reveals that (R)-palmitic monoisopropanolamide acts as a competitive inhibitor of FAAH, whereas structurally similar analogs palmitoylisopropylamide and oleoylethanolamide exhibit mixed-type inhibition [1].

Enzyme kinetics FAAH Inhibition mechanism

Weak CB1 Receptor Binding: Minimal Engagement at 100 µM

At a concentration of 100 µM, (R)-palmitic monoisopropanolamide inhibits [3H]-CP 55,940 binding to human CB1 receptors by only 26% [1]. This modest effect contrasts with compounds that exhibit significant CB1 agonism or antagonism at similar concentrations.

CB1 receptor Cannabinoid receptor binding Off-target effects

Weak CB2 Receptor Binding: Minimal Engagement at 100 µM

At 100 µM, (R)-palmitic monoisopropanolamide inhibits [3H]-WIN 55,212-2 binding to human CB2 receptors by only 15.5% . This low affinity distinguishes it from compounds that may act as CB2 agonists or antagonists.

CB2 receptor Cannabinoid receptor binding Peripheral selectivity

Metabolic Stability: Designed to Resist FAAH Hydrolysis

(R)-Palmitic monoisopropanolamide is a metabolically stable analog of palmitoylethanolamide (PEA), designed to resist FAAH-mediated hydrolysis . This is achieved by the incorporation of an (R)-methyl group vicinal to the alcohol on the ethanolamine moiety, which sterically hinders enzymatic cleavage .

Metabolic stability FAAH Analog design

Optimal Use Cases for (R)-Palmitic Monoisopropanolamide in Scientific Research


Competitive FAAH Inhibition Studies Requiring Defined Kinetics

Use (R)-palmitic monoisopropanolamide as a competitive inhibitor of FAAH to study enzyme kinetics and substrate competition. Its well-characterized pI50 of 5.39 and competitive mechanism provide a clear benchmark for comparative enzymology and inhibitor screening [1].

Investigating Endocannabinoid 'Entourage' Effects

Employ this compound to explore the entourage effect, where FAAH inhibition elevates anandamide levels without directly activating CB1 or CB2 receptors. Its weak receptor binding profile (26% CB1, 15.5% CB2 at 100 µM) ensures that observed effects are primarily mediated through FAAH inhibition [1][2].

In Vivo Studies Requiring Enhanced Metabolic Stability

Select (R)-palmitic monoisopropanolamide for in vivo experiments where longer compound half-life is necessary. Its structural modification confers resistance to FAAH hydrolysis, addressing the rapid degradation seen with endogenous PEA [1].

Chiral Purity-Dependent Assays in Endocannabinoid Research

Utilize the (R)-enantiomer in studies where chiral purity is critical, as the (S)-enantiomer (CAS 179951-57-6) may exhibit different biological activity. The distinct stereochemistry can influence molecular interactions and experimental outcomes [2].

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